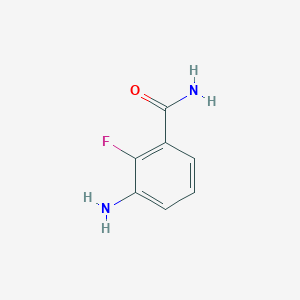

3-Amino-2-fluorobenzamide

描述

Significance of Benzamide (B126) Derivatives in Pharmaceutical and Materials Science

Benzamide derivatives, characterized by a benzene (B151609) ring linked to an amide functional group, represent a critical structural motif in both pharmaceutical and materials science. smolecule.com In the realm of medicine, this class of compounds exhibits a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties. walshmedicalmedia.comijlpr.com The versatility of the benzamide scaffold allows for structural modifications that can fine-tune its biological activity, making it a valuable building block in drug discovery. researchgate.net For instance, certain benzamide derivatives have been investigated as glucokinase activators for potential antidiabetic agents and as inhibitors of histone deacetylases (HDACs) in cancer therapy. researchgate.netuni-greifswald.de

Beyond pharmaceuticals, benzamide derivatives are also gaining traction in materials science. Their inherent structural features, including the ability to form strong hydrogen bonds, make them suitable for creating polymers with specific thermal or mechanical properties. smolecule.com The field continues to explore the synthesis and application of novel benzamide derivatives, driven by their diverse functionalities. ijlpr.comwjpps.com

Role of Fluorinated Benzamides in Advanced Chemical Synthesis and Drug Design

The introduction of fluorine into organic molecules, a process known as fluorination, has become a powerful strategy in modern drug design and chemical synthesis. researchgate.netnih.gov Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly enhance the metabolic stability, binding affinity, and bioavailability of a drug candidate. researchgate.net

When applied to the benzamide scaffold, fluorination can lead to compounds with improved pharmacokinetic profiles and enhanced biological activity. researchgate.net For example, fluorinated benzamides have been studied as potential inhibitors of the cholesteryl ester transfer protein (CETP), a target in the management of hyperlipidemia. nih.gov Research has shown that the position and type of fluorine substitution can have a pronounced effect on the inhibitory activity of these compounds. nih.gov Furthermore, the synthesis of fluorinated heterocycles, which are prevalent in many bioactive compounds and drugs, often utilizes fluorinated benzamides as key intermediates or precursors. acs.org The strategic incorporation of fluorine continues to be a key area of research for developing advanced therapeutic agents and functional materials. uni-greifswald.deresearchgate.net

Overview of Current Research Trajectories for 3-Amino-2-fluorobenzamide

This compound is a specific fluorinated benzamide derivative that serves as an important intermediate in various synthetic pathways. google.com Current research on this compound and its close analogs, such as 4-amino-2-fluorobenzamide, highlights its utility in the development of targeted therapies. For instance, it is a key building block in the synthesis of antiandrogen agents used in the treatment of advanced prostate cancer. smolecule.com The structure of these molecules allows them to interact with androgen receptors, potentially inhibiting tumor growth. smolecule.com

Researchers are actively exploring various synthetic routes to produce this compound and related compounds efficiently and with high purity. google.com The ongoing investigation into its chemical reactivity and potential biological activities underscores its importance in the broader field of medicinal chemistry and drug discovery. smolecule.com

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds discussed in this article.

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | This compound sigmaaldrich.com |

| Molecular Formula | C7H7FN2O uni.lu |

| Molecular Weight | 154.14 sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | 95% sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

3-amino-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKBRROLHNYTQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Amino 2 Fluorobenzamide and Its Derivatives

Established Synthetic Routes for the Core 3-Amino-2-fluorobenzamide Scaffold

The fundamental structure of this compound can be assembled through several reliable synthetic pathways. These methods often involve multi-step sequences that transform readily available starting materials into the desired product.

Oxidation-Amination Strategies

One common approach involves the oxidation of a methyl group on a substituted toluene (B28343) to a carboxylic acid, followed by amination to form the benzamide (B126). For instance, the synthesis of a related isomer, 4-amino-2-fluorobenzamide, can be achieved through the potassium permanganate (B83412) oxidation of 2-fluoro-4-nitrotoluene, followed by an amination step. smolecule.com A similar strategy could be adapted for the 3-amino isomer, likely starting from a correspondingly substituted nitrotoluene. The amino group is typically introduced in the final steps, often by reduction of a nitro group, to avoid interference with the oxidation and amidation reactions.

A new synthetic method for 2-(4-hydroxyphenoxy)benzamide derivatives involves a sequence of esterification, Ullmann coupling, ammonification, and finally an oxidation reaction. mdpi.com This multi-step process highlights the versatility of combining different reaction types to achieve the target molecule. mdpi.com

| Step | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion of a methyl group to a carboxylic acid. | Potassium permanganate (KMnO4) |

| Amidation | Formation of the amide from the carboxylic acid. | Thionyl chloride (SOCl2) followed by ammonia (B1221849) |

| Reduction | Conversion of a nitro group to an amino group. | Palladium on carbon (Pd/C) with hydrogen gas |

Chlorination and Reduction Protocols

Another established route begins with a substituted benzoic acid. For the synthesis of 4-amino-2-fluorobenzamide, 2-fluoro-4-nitrobenzoic acid is a common starting material. smolecule.com This acid is first activated by chlorination with thionyl chloride to form the corresponding acyl chloride. The acyl chloride is then reacted with ammonia to yield the benzamide. The final step is the reduction of the nitro group to an amine, often accomplished using a palladium on carbon catalyst. smolecule.com This sequence is advantageous as it utilizes commercially available starting materials and employs well-understood reaction conditions.

The synthesis of substituted benzamido glutarimides can be achieved through the reduction of a nitro group using iron in a mixture of ethanol, acetic acid, and water. nih.gov This method offers an alternative to catalytic hydrogenation for the reduction step.

Palladium-Catalyzed Coupling Reactions (e.g., Ullmann Coupling)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. nih.gov The Ullmann coupling, traditionally a copper-catalyzed reaction, has been adapted to use palladium catalysts, often under milder conditions. nih.govd-nb.info This reaction can be employed to form C-N bonds, which is relevant to the synthesis of aminobenzamides. For instance, a substituted halobenzamide could be coupled with an amine source in the presence of a palladium catalyst to furnish the desired this compound. While direct examples for this specific molecule are not prevalent in the provided search results, the general applicability of palladium-catalyzed amination of aryl halides is a well-established principle. nih.govrsc.org

The synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives has been achieved through a pathway that includes an Ullmann reaction. mdpi.com This demonstrates the utility of this coupling reaction in building complex benzamide structures.

Advanced Synthetic Approaches for Functionalized Fluorobenzamides

Beyond the synthesis of the core scaffold, significant research is dedicated to developing methods for introducing additional functional groups and creating diverse libraries of fluorobenzamide derivatives.

Regioselective Functionalization Techniques

The ability to selectively introduce substituents at specific positions on the aromatic ring is crucial for structure-activity relationship studies. Recent advances in photoredox catalysis have enabled novel strategies for regioselective functionalization. For example, a photocatalytic method has been developed for the chemodivergent benzylation of 4-cyanopyridines using 2-alkyl N-fluorobenzamides as radical precursors. recercat.catrsc.org This approach allows for selective functionalization at either the C2 or C4 position of the pyridine (B92270) ring by choosing the appropriate reaction conditions. recercat.catrsc.org Such radical-based methods could potentially be adapted for the regioselective functionalization of the this compound core.

Magnesiation using sBu2Mg has been shown to be a powerful tool for the regioselective functionalization of N-aryl pyrazoles, leading to ortho,ortho'-functionalized products. uni-muenchen.de This highlights the potential of directed metalation strategies for achieving high regioselectivity in the synthesis of substituted aromatic compounds.

Multi-Component Reaction Design for Derivative Synthesis

Multi-component reactions (MCRs) offer a highly efficient approach to building molecular complexity in a single step by combining three or more starting materials. beilstein-journals.orgrsc.org These reactions are particularly valuable for generating libraries of structurally diverse derivatives for biological screening. For example, a three-component reaction of amines, aldehydes, and acetylene (B1199291) derivatives has been used to synthesize 3-amino 3-pyrrolin-2-ones. nih.gov While not directly producing fluorobenzamides, this methodology illustrates the power of MCRs in creating complex, nitrogen-containing heterocycles. nih.gov The development of novel MCRs that incorporate a this compound building block could provide rapid access to a wide range of derivatives.

The synthesis of pyrazoles can be achieved through a one-pot, three-component procedure involving the condensation of aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes. organic-chemistry.org This demonstrates the utility of MCRs in constructing heterocyclic systems.

| Approach | Description | Key Features |

|---|---|---|

| Regioselective Functionalization | Introduction of functional groups at specific positions. | Utilizes methods like photoredox catalysis and directed metalation. |

| Multi-Component Reactions | Combining three or more reactants in a single step. | High efficiency and rapid generation of molecular diversity. |

Radiochemical Synthesis Protocols (e.g., N-(2-(dimethylamino)ethyl)-4-¹⁸F-fluorobenzamide labeling)

Radiolabeled benzamides, particularly those incorporating the fluorine-18 (B77423) (¹⁸F) isotope, are of significant interest for positron emission tomography (PET) imaging. A notable example is the synthesis of N-(2-(dimethylamino)ethyl)-4-¹⁸F-fluorobenzamide (¹⁸F-DMFB), a promising agent for imaging malignant melanoma. snmjournals.orgnih.gov

The synthesis of ¹⁸F-DMFB is typically a multi-step process. nih.gov A common route involves the initial preparation of a radiolabeled precursor, such as 4-[¹⁸F]fluorobenzoic acid or N-succinimidyl 4-[¹⁸F]fluorobenzoate. snmjournals.orgnih.govnih.gov For instance, 4-[¹⁸F]fluorobenzoic acid can be synthesized from precursors like 4-[¹⁸F]fluorobenzaldehyde or ethyl 4-[¹⁸F]fluorobenzoate. nih.gov The subsequent and crucial step is the coupling of the ¹⁸F-labeled benzoic acid derivative with an amine, such as N,N-diethylethylenediamine or N,N-dimethylethylenediamine. snmjournals.orgnih.gov This amide bond formation is often facilitated by coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) hydrate (B1144303) (HOBT). nih.gov

| Radiosynthesis Parameter | Value/Condition |

| Radiotracer | N-(2-(dimethylamino)ethyl)-4-¹⁸F-fluorobenzamide (¹⁸F-DMFB) |

| Precursor | N-succinimidyl 4-¹⁸F-fluorobenzoate |

| Reactant | N,N-dimethylethylenediamine |

| Radiochemical Yield (non-decay-corrected) | ~10-15% snmjournals.orgnih.govresearchgate.net |

| Application | PET Imaging of Malignant Melanoma snmjournals.orgnih.gov |

Exploration of Novel Reaction Pathways and Mechanisms

The development of novel synthetic methods for fluorobenzamide derivatives is an active area of research, focusing on efficiency, atom economy, and the ability to construct complex molecular architectures.

Formal Cycloaddition Reactions (e.g., [4+2] Annulation)

A noteworthy advancement in the synthesis of complex structures from fluorobenzamide precursors is the use of formal [4+2] cycloaddition reactions. researchgate.net Researchers have developed a copper-catalyzed domino intramolecular δ-C(sp³)–H functionalization/[4+2] cycloaddition reaction between N-fluorobenzamides and maleic anhydride (B1165640). researchgate.netresearchgate.net This process leads to the formation of polysubstituted 1-amino-2,3-naphthalic anhydrides, which are valuable fluorescent compounds. researchgate.netresearchgate.netfluoromart.comacs.org

The reaction is proposed to proceed through a multistep mechanism involving the generation of a nitrogen-centered radical, followed by a 1,5-hydrogen atom transfer. researchgate.netresearchgate.netacs.org A subsequent benzylic radical addition to the amide carbonyl oxygen forms an isobenzofuran-1(3H)-imine intermediate. researchgate.netresearchgate.netacs.org This intermediate then isomerizes to an N-(tert-butyl)isobenzofuran-1-amine, which undergoes the final [4+2] cycloaddition with maleic anhydride, followed by dehydration and aromatization to yield the naphthalic anhydride product. researchgate.netresearchgate.netacs.org

C-H Functionalization Strategies in Fluorobenzamide Chemistry

Direct C-H functionalization represents a powerful strategy for the synthesis of complex molecules by selectively converting C-H bonds into new C-C, C-N, or C-O bonds. sigmaaldrich.comnih.gov This approach is particularly relevant in the chemistry of fluorobenzamides, offering a streamlined way to modify the aromatic core.

One example is the N-fluorobenzamide-directed [4+2] annulation that involves an intramolecular remote C-H iminolactonization. researchgate.net This copper-catalyzed reaction demonstrates the utility of a directing group to achieve site-selective functionalization of a typically unreactive C(sp³)-H bond. researchgate.netresearchgate.net Such strategies are at the forefront of synthetic chemistry, enabling the construction of intricate molecular frameworks from relatively simple starting materials. sigmaaldrich.comnih.gov The ability to target specific C-H bonds based on their proximity to a directing group offers a high degree of control over the reaction outcome. nih.gov

Reaction Kinetics and Mechanistic Studies

Understanding the kinetics and mechanisms of reactions involving fluorobenzamides is crucial for optimizing existing synthetic protocols and designing new ones. Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and the isolation and characterization of reaction intermediates, along with computational modeling.

For instance, in the context of palladium-catalyzed aminocarbonylation of aryl chlorides to form benzamides, detailed mechanistic studies have been conducted. nih.gov These studies have elucidated the roles of various catalytic species and the sequence of elementary steps, such as oxidative addition and reductive elimination. nih.gov While not focused specifically on this compound, these fundamental studies on related benzamide syntheses provide valuable insights into the factors that control reactivity and selectivity. For example, the stability of the fluorine atom can influence reaction kinetics and the distribution of products. evitachem.com The development of efficient synthetic methods, such as the denitrogenative fluorination of 1,2,3-benzotriazinones to produce 2-fluorobenzamides, often includes a plausible mechanism to explain the observed outcomes. researchgate.net

Advanced Computational and Theoretical Investigations of 3 Amino 2 Fluorobenzamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Amino-2-fluorobenzamide, these calculations reveal details about its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are typically performed using the Gaussian suite of programs. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, is commonly employed. To ensure a high degree of accuracy, sophisticated basis sets such as 6-31++G(d,p) and 6-311++G(d,p) are utilized. These basis sets are augmented with diffuse functions (++) to better describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules. The geometry of the molecule is first optimized to find its most stable arrangement of atoms, which corresponds to the minimum energy on the potential energy surface.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. uni.luambeed.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. uni.lu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ambeed.com For benzamide (B126) derivatives, the HOMO is often located on the benzene (B151609) ring and the amino group, while the LUMO is typically distributed over the benzamide moiety. The calculated energies of these orbitals for this compound provide insights into its charge transfer properties.

Table 1: Frontier Molecular Orbital Properties of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Energy (eV) |

| HOMO Energy | -6.023 |

| LUMO Energy | -0.502 |

| HOMO-LUMO Gap (ΔE) | 5.521 |

Note: The data in this table is illustrative and based on typical values for similar benzamide derivatives as found in the literature.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. nih.gov This method allows for the investigation of intramolecular charge transfer and hyperconjugative interactions, which contribute to the molecule's stability. ambeed.com In NBO analysis, the interactions between filled (donor) and empty (acceptor) orbitals are quantified using second-order perturbation theory. The stabilization energy E(2) associated with these interactions indicates the strength of the charge delocalization. For this compound, significant interactions would be expected between the lone pairs of the oxygen, nitrogen, and fluorine atoms and the antibonding orbitals of the aromatic ring and the carbonyl group.

Table 2: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) | π(C=O) | ~45.0 |

| LP (N) | π(C-C) of ring | ~40.0 |

| LP (F) | σ*(C-C) of ring | ~18.0 |

Note: The data in this table is illustrative, representing typical interactions and stabilization energies for fluorinated benzamides based on published research.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. chemscene.com The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (nucleophilic sites) and blue indicating regions of low electron density (electrophilic sites). For this compound, the MEP map would likely show the most negative potential (red) around the carbonyl oxygen atom, making it a prime site for electrophilic attack. The hydrogen atoms of the amino group and the amide group would exhibit the most positive potential (blue), identifying them as sites for nucleophilic attack. The fluorine atom, being highly electronegative, would also contribute to the electron distribution on the aromatic ring.

Natural Bond Orbital (NBO) and Charge Transfer Investigations

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior and conformational landscape of molecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, there are several rotatable bonds, including the bond connecting the carbonyl group to the benzene ring and the C-N bond of the amino group. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer. The goal is to identify the lowest energy conformers, which are the most stable and likely to be the most populated at room temperature. nih.gov This analysis is typically performed using molecular mechanics force fields or, for higher accuracy, quantum mechanical methods like DFT. The results of such a study would reveal the preferred orientation of the amino and amide groups relative to the fluorinated benzene ring, which is crucial for understanding its interaction with biological targets. nih.gov

Intermolecular and Intramolecular Interaction Dynamics

Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in understanding the complex web of interactions within and between molecules of this compound. These studies reveal the presence of weak intramolecular hydrogen bonds. researchgate.net

The spatial arrangement of the amino and benzamide groups, influenced by the ortho-fluorine substitution, plays a critical role in the formation of both intramolecular and intermolecular hydrogen bonds. dcu.ie These interactions govern how the molecules pack together in a solid state and behave in solution. dcu.ie Computational studies on similar benzamide derivatives have highlighted the competition between the formation of these different types of hydrogen bonds. dcu.ie

In Silico Predictions for Biological Relevance

Computational methods are increasingly used to predict how a molecule might behave in a biological system, offering a preliminary assessment of its potential as a drug candidate.

Molecular Docking Studies with Biological Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to screen for potential drug candidates by predicting their binding affinity to a specific protein target.

While specific docking studies for this compound are not extensively detailed in the provided search results, research on structurally similar compounds provides valuable insights. For instance, docking studies on 3-fluorobenzamide (B1676559) have been conducted against various cancer-related protein targets, including those for ovarian, breast, and leukemia cancers. These studies identified potential binding interactions and calculated the binding energies, which are a measure of the affinity between the ligand and the protein. For example, 3-fluorobenzamide showed binding energies of -6.5 Kcal/mol with a human matrix metalloproteinase-2 receptor (implicated in ovarian cancer) and -6.6 Kcal/mol with a human progesterone (B1679170) receptor (linked to breast cancer).

Furthermore, derivatives of this compound have been investigated as potential multitarget-directed ligands. For example, certain indole (B1671886) derivatives incorporating a fluorinated benzamide moiety have been synthesized and subjected to docking studies against the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) D2 receptor, which are relevant targets for major depressive disorder. mdpi.com These studies help to rationalize the molecular interactions and binding modes of the designed compounds within the active sites of these proteins. mdpi.com

Another area where similar compounds have been studied is in the context of pesticide research. A meta-diamide containing a 2-fluorobenzamide (B1203369) core was shown through docking studies to interact with GABA receptors in insects, suggesting a potential mechanism of action for its insecticidal activity. jst.go.jp

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions in a Research Context

ADMET prediction is a computational process that models the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery to assess the "drug-likeness" of a molecule and identify potential liabilities.

For the related compound 3-chlorobenzamide (B146230), a comprehensive ADMET profile has been predicted. These predictions provide estimates for various properties, as detailed in the table below.

| ADMET Property | Predicted Value |

| Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | 1.241 |

| Intestinal Absorption (human) (%) | 92.799 |

| Skin Permeability (log Kp) | -2.446 |

| P-glycoprotein Substrate | No |

| P-glycoprotein I Inhibitor | No |

| P-glycoprotein II Inhibitor | No |

| Data for 3-chlorobenzamide |

These predictions suggest that 3-chlorobenzamide has good intestinal absorption and is not likely to be a substrate for P-glycoprotein, a protein that can pump drugs out of cells and contribute to drug resistance. Similar in silico ADMET predictions have been utilized for other benzamide derivatives to evaluate their potential as therapeutic agents. chemcomp.com For instance, ADMET predictions for 3-fluorobenzamide suggested it could be effective in treating certain cancers with reduced adverse effects. The bioavailability of N-fluorobenzamides has also been assessed using virtual ADMET parameters, with many compounds showing favorable pharmacokinetic profiles. researchgate.net

It is important to note that these are in silico predictions and require experimental validation. However, they provide a valuable and cost-effective way to prioritize compounds for further development in a research setting.

Mechanistic Biological Activity and Pharmacological Potential of 3 Amino 2 Fluorobenzamide and Its Analogs

Modulation of Enzyme Activity

Analogs of 3-amino-2-fluorobenzamide have been extensively studied as inhibitors of various enzymes, a property stemming from the ability of the benzamide (B126) moiety to act as a bioisostere for other functional groups and to form crucial interactions within enzyme active sites.

Inhibition of Specific Enzyme Targets (e.g., Matrix Metalloproteinases, Histone Deacetylases, Cyclooxygenase Enzymes, Glucosidases)

Matrix Metalloproteinases (MMPs): Computational studies have been employed to predict the interaction of fluorobenzamide structures with MMPs, which are implicated in cancer metastasis. A molecular docking study of 3-fluorobenzamide (B1676559), a closely related compound, with human matrix metalloproteinase-2 (MMP-2), an enzyme linked to ovarian cancer, revealed a promising binding energy of -6.5 kcal/mol. This suggests that the fluorobenzamide scaffold can fit within the active site of MMP-2, indicating its potential as a starting point for developing novel MMP inhibitors.

Histone Deacetylases (HDACs): The benzamide group, particularly 2-substituted benzamides, has been identified as an effective zinc-binding group for the development of highly selective HDAC inhibitors. nih.gov In one study, a 2-methylamino-6-fluorobenzamide analog (a positional isomer of the title compound) was found to inhibit HDAC1, 2, and 3, demonstrating comparable activity to known class I HDAC inhibitors. nih.gov Another analog, featuring a 2-methylthiobenzamide group, exhibited an IC₅₀ of 29 nM for HDAC3 and over 690-fold selectivity against HDAC1. nih.gov The unique sterilization mechanism of HDAC inhibitors makes them ideal candidates for new fungicide development. mdpi.com Furthermore, computational docking of 3-fluorobenzamide has shown favorable binding energies with histone deacetylases involved in leukemia.

Cyclooxygenase (COX) Enzymes: Various fluorobenzamide derivatives have been investigated as inhibitors of cyclooxygenase enzymes, which are key to the inflammatory pathway. researchgate.net An asymmetrical indole (B1671886) curcumin (B1669340) analog containing a 4-fluorobenzamide (B1200420) moiety was found to inhibit COX-2 by 83% at a concentration of 10 µM. researchgate.net Research into novel 4-fluorobenzamide-based derivatives has yielded compounds with promising anti-inflammatory and COX-inhibitory activity. cu.edu.eg For instance, a thiadiazole derivative with a 4-fluorobenzamide component showed a COX-2 selectivity index significantly better than the standard drug indomethacin. cu.edu.eg Molecular docking studies have helped to rationalize the selective binding of these analogs to the COX-2 active site.

Glucosidases: The inhibition of α-glucosidase is a key strategy in managing type 2 diabetes mellitus, and fluorinated compounds have shown significant potential in this area. researchgate.net A series of fluorinated 2-imino-1,3-thiazoline derivatives, which are structurally distinct but functionally relevant analogs, were synthesized and tested for their inhibitory activity against α-glucosidase. researchgate.net One derivative, 3-fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide, demonstrated particularly potent α-glucosidase inhibition with an IC₅₀ value of 1.47 µM, making it approximately 24 times more effective than the standard drug, acarbose (B1664774). researchgate.net It has been observed that the degree of fluorination often correlates directly with the inhibitory activity of these compounds. researchgate.net

Investigation of Enzyme-Ligand Binding Modes and Kinetics

Understanding how these inhibitors interact with their enzyme targets at a molecular level is crucial for rational drug design. A combination of X-ray crystallography, in silico modeling, and enzyme kinetics has shed light on these interactions.

For α-glucosidase inhibitors, computational docking studies have revealed key intermolecular interactions between the inhibitor and amino acid residues in the enzyme's active pocket. researchgate.net For example, the most potent fluorinated 2-imino-1,3-thiazoline analog showed a binding energy of -11.1 kcal/mol, significantly lower than that of acarbose (-7.9 kcal/mol), indicating a more stable enzyme-ligand complex. researchgate.net

In the case of HDAC inhibitors, X-ray crystal structures have been instrumental in explaining the basis for isoform selectivity. The binding mode of a highly selective 2-methylthiobenzamide inhibitor (16) was compared to that of a non-selective 2-hydroxybenzamide analog (20) within the HDAC2 active site. nih.gov The difference in selectivity was attributed to their distinct interactions with the catalytic zinc ion, highlighting how subtle structural changes can dramatically alter binding modes. nih.gov

Structure-guided approaches have also been successful in developing inhibitors for Plasmodium falciparum metalloaminopeptidases (PfA-M1 and PfA-M17), which are antimalarial targets. By analyzing compound-bound crystal structures, researchers could understand how different scaffolds altered the binding pose, allowing parts of the inhibitor molecule to access specific pockets within the enzyme, such as the S1' pocket.

Enzyme kinetics have also been measured for fluorobenzamide-based prodrugs designed for cancer therapy. Studies on 3-fluoro substituted benzoyl-L-glutamic acid derivatives confirmed they were good substrates for the activating enzyme CPG2, a necessary step in their mechanism of action.

Receptor Agonism and Antagonism Studies

Beyond enzyme modulation, fluorobenzamide analogs have been designed to interact with critical receptors in the central nervous system and those involved in hormone signaling.

Serotonin (B10506) Receptor Interactions (e.g., 5-HT(1F) Receptor Agonism)

A significant area of research has focused on the development of fluorobenzamide-containing compounds as agonists for the 5-HT₁F serotonin receptor, a target for anti-migraine therapies. The experimental drug LY-344864 (N-[(3R)-3-(dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide) is a potent and selective 5-HT₁F receptor agonist with an EC₅₀ of 3 nM. cu.edu.eg It demonstrates over 80-fold selectivity for the 5-HT₁F receptor compared to other serotonin receptor subtypes (5-HT₁A, 5-HT₁B, 5-HT₁D, etc.). This high selectivity is crucial for minimizing off-target effects. Agonism at the 5-HT₁F receptor by LY-344864 has been shown to inhibit neurogenic dural inflammation, a key process in migraine headaches, and more recently, to promote mitochondrial biogenesis, suggesting potential applications in cellular repair. cu.edu.eg Another analog, N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide, also possesses high, selective affinity for the 5-HT₁F receptor and is considered a potential candidate for migraine therapy.

Androgen Receptor Binding and Modulation

The fluorobenzamide core is a key structural component in the development of agents targeting the androgen receptor (AR), which is pivotal in the progression of prostate cancer. The related compound, 4-amino-2-fluorobenzamide, serves as a crucial intermediate in the synthesis of antiandrogen agents. Its structure is optimized for binding to androgen receptors, potentially inhibiting their activity and impacting tumor growth.

More advanced therapeutic strategies have incorporated the 2-fluorobenzamide (B1203369) moiety into sophisticated molecules. For instance, it forms the core of autophagy-targeting chimeras (AUTOTACs) designed to induce the degradation of mutant AR and the AR-v7 splice variant, both of which contribute to castration-resistant prostate cancer (CRPC). Similarly, the 2-fluorobenzamide scaffold is part of luxdegalutamide, an AR-targeted protein degrader using PROTAC technology that is currently in clinical trials. These approaches leverage the fluorobenzamide's binding properties to recruit cellular machinery to destroy the AR protein, offering a powerful method to overcome resistance to traditional antiandrogens.

Anti-Tumor and Cytotoxic Agent Research

Derivatives of this compound have demonstrated significant potential as anti-tumor and cytotoxic agents in preclinical research, showing activity against a variety of cancer cell lines.

One study highlighted N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide, which exhibited a remarkable antitumor effect against human colon cancer (HT-29) and human lung epithelial (A549) cancer cells, with IC₅₀ values of 6.31 µM and 7.98 µM, respectively. Mechanistic studies suggested that this compound may influence the Raf/MEK/ERK signaling pathway.

The development of cytotoxic prodrugs for antibody-directed enzyme prodrug therapy (ADEPT) has also utilized this scaffold. A patent describes 3-fluoro and 2-fluoro substituted benzoic acid nitrogen mustards, where the fluorobenzamide is linked to a glutamic acid moiety. These compounds are designed to be non-toxic until activated by an enzyme targeted to the tumor site, thereby concentrating the cytotoxic agent where it is needed.

Other research has explored the cytotoxicity of various heterocyclic systems attached to a fluorobenzamide core. N-(5-Benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide derivatives were synthesized and evaluated for their anticancer properties. In one such study, analogs showed promising activity against the HT-29 colon cancer cell line, with some exhibiting higher potency than the reference drug imatinib. Additionally, amino-substituted benzoxaphosphepine oxides, including a 4-fluorobenzamide derivative (3j), have been evaluated for cytotoxicity against melanoma (A375), breast cancer (MDA-MB-231), and colon cancer (HCT-116) cell lines, though the effects were modest at higher concentrations.

Exploration as Prodrugs for Cytotoxic Agents

The concept of utilizing a prodrug strategy involves the administration of a relatively inactive compound that is metabolically converted into a potent cytotoxic agent at a specific target site, such as a tumor. This approach aims to enhance drug delivery and minimize systemic toxicity. Within this framework, fluorobenzamide derivatives have been investigated for their potential as prodrugs.

Research has focused on benzoic acid nitrogen mustards, which are bifunctional alkylating agents. google.com The cytotoxic activity of these mustards is influenced by an ionized carboxyl group. In the prodrug form, this carboxyl group is masked by converting it into an amide through a reaction with an α-amino acid, with L-glutamic acid being a preferred example. google.com This modification renders the prodrug relatively inert. The activation to the cytotoxic benzoic acid form can be achieved in vivo at the tumor site through the action of an enzyme. google.com A specific application of this is in antibody-directed enzyme prodrug therapy (ADEPT), where an antibody-enzyme conjugate is first administered to localize at the tumor, followed by the prodrug. The enzyme then specifically cleaves the amide bond, releasing the active nitrogen mustard to exert its cytotoxic effects. google.com

Examples of such prodrugs based on a 3-fluoro-4-aminobenzoyl structure include:

3-fluoro-4-[bis-[2-(mesyloxy)ethyl]amino]benzoyl-L-glutamic acid. google.com

3-fluoro-4-[(2-chloroethyl)[2-(mesyloxy)ethyl]amino]benzoyl-L-glutamic acid. google.com

3-fluoro-4-[bis(2-chloroethyl)amino]benzoyl-L-glutamic acid. google.com

Additionally, the related compound 4-Amino-2-fluorobenzamide has been specifically identified as having been explored as a prodrug in the synthesis of cytotoxic agents for cancer therapy. smolecule.com

Inhibition of Tumor Growth Mechanisms

Analogues of this compound have demonstrated significant potential in inhibiting tumor growth through various mechanisms, including the disruption of key signaling pathways and the inhibition of enzymes crucial for tumor survival.

One study highlighted the potent antitumor effects of N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide (a 3-fluorobenzamide analog) against human colon cancer (HT29) and human lung epithelial cancer (A549) cell lines. sioc-journal.cn Further investigation revealed that this compound influences the Raf/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation and survival. sioc-journal.cn Other research has shown that certain fluorinated benzamides may enhance binding affinity to Cereblon (CRBN), a protein involved in ubiquitin-mediated degradation pathways, potentially leading to the increased degradation of proteins associated with cancer progression.

Derivatives have also been designed to inhibit tumor-associated carbonic anhydrase (CA) isoforms, specifically CA IX and CA XII. acs.org These enzymes are overexpressed in many solid tumors and contribute to tumor growth and metastasis by regulating pH. Amino-, acylamino-, and ureido-substituted benzoxaphosphepine oxides have shown remarkable inhibitory activity against CA IX in the low to medium nanomolar range. acs.org Similarly, fluorinated pyrrolo[2,3-d]pyrimidine analogues have been developed to target and inhibit the proliferation of epithelial ovarian cancer cells by inhibiting glycinamide (B1583983) ribonucleotide formyltransferase, a key enzyme in the de novo purine (B94841) biosynthesis pathway. nih.gov

The following table summarizes the cytotoxic activity of selected benzamide analogues against various cancer cell lines.

| Compound/Analogue | Cancer Cell Line | Mechanism/Target | Observed Activity (IC₅₀) |

| N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide (4n) | HT29 (Human colon cancer) | Influences Raf/MEK/ERK pathway | 6.31 µmol·L⁻¹ sioc-journal.cn |

| N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide (4n) | A549 (Human lung epithelial) | Influences Raf/MEK/ERK pathway | 7.98 µmol·L⁻¹ sioc-journal.cn |

| Ureido-substituted benzoxaphosphepine oxide (4k) | Carbonic Anhydrase IX (CA IX) | Enzyme Inhibition | Kᵢ = 28.5 nM acs.org |

| Aniline-substituted benzoxaphosphepine oxide (2) | Carbonic Anhydrase IX (CA IX) | Enzyme Inhibition | Kᵢ = 25.1 nM acs.org |

| 2'-fluoro-substituted pyrrolo[2,3-d]pyrimidine (8) | IGROV1 (Ovarian cancer) | Folate Receptor/PCFT uptake, Purine biosynthesis inhibition | IC₅₀ = 0.038 µM nih.gov |

Broad-Spectrum Bioactivity Investigations

Antiviral Properties (e.g., HBV Capsid Assembly Effectors, AAK1 Inhibition)

Derivatives and analogues of this compound are being investigated for their antiviral properties, particularly targeting Hepatitis B Virus (HBV) and as broad-spectrum agents through the inhibition of host kinases.

HBV Capsid Assembly Modulation: Capsid assembly is a critical step in the HBV replication cycle and has become a key target for therapeutic intervention. nih.gov Sulfamoylbenzamides (SBAs) are a class of compounds that act as capsid assembly modulators. nih.gov One such inhibitor, AB-423, potently inhibits HBV replication by interfering with the encapsidation of pregenomic RNA. nih.gov It is classified as a class II capsid inhibitor, which leads to the formation of morphologically normal capsids that are empty of viral genetic material. nih.gov In cell culture models, AB-423 demonstrated potent inhibition of HBV replication across genotypes A through D. Another next-generation capsid assembly modulator, ABI-4334, has also shown potent antiviral activity against HBV in clinical trials. globenewswire.comassemblybio.com

AAK1 Inhibition: Host kinases like Adaptor Associated Kinase 1 (AAK1) have been identified as master regulators of viral infection, making them attractive targets for developing broad-spectrum antiviral agents. nih.govdtic.mil Research into 3,5-disubstituted-pyrrolo[2,3-b]pyridines has led to the development of potent AAK1 inhibitors. nih.gov These inhibitors have demonstrated broad-spectrum in vitro antiviral activity against a range of RNA viruses, including members of the Flaviviridae family (like Dengue and Zika virus) and Ebola virus. nih.govdtic.mil The mechanism relies on inhibiting a host protein, which provides a higher barrier to the development of viral resistance. dtic.mil

The table below details the antiviral activity of selected benzamide-related compounds.

| Compound/Analogue | Viral Target | Mechanism of Action | Observed Activity (EC₅₀/IC₅₀) |

| AB-423 | Hepatitis B Virus (HBV) | Capsid Assembly Inhibitor (Class II) | EC₅₀ = 0.08 - 0.27 µM |

| ABI-4334 | Hepatitis B Virus (HBV) | Capsid Assembly Modulator | Mean HBV DNA decline of 2.9-3.2 log₁₀ IU/mL in 28 days globenewswire.com |

| Pyrrolo[2,3-b]pyridine analogue | Adaptor Associated Kinase 1 (AAK1) | Kinase Inhibition | Low nM binding affinity dtic.mil |

Anti-Inflammatory and Analgesic Research

Several derivatives of fluorobenzamide have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents, showing promising results in preclinical models. These compounds often target cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. smolecule.com

A study on novel 4-fluorobenzamide derivatives found that several compounds exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, with some showing edema inhibition between 53.43% and 92.36%. researchgate.net The same compounds demonstrated potent analgesic effects in an acetic acid-induced writhing test in mice, with pain protection ranging from 71% to 100%. researchgate.net Notably, a 4-chlorophenyl thioureido quinazolinone derivative (4b) showed a COX-2 selectivity index of 5.75, which was superior to the standard drug indomethacin, suggesting a potentially better gastric safety profile. researchgate.net

Similarly, derivatives of 2-Amino-4-fluorobenzamide have been noted for their anti-inflammatory and analgesic properties. smolecule.com In other research, N-(1,3,5-trimethylpyrazole-4-yl)-4-fluorobenzamide, an amide derivative of pyrazole, was found to have significant antinociceptive activity in both hot-plate and tail-immersion tests. tandfonline.comtandfonline.com

The following table presents data on the anti-inflammatory and analgesic activity of selected fluorobenzamide analogues.

| Compound/Analogue | Bioactivity | Model/Test | Result |

| 4-chlorophenyl thioureido quinazolinone (4b) | Anti-inflammatory | Carrageenan-induced rat paw edema | 92.36% inhibition of edema researchgate.net |

| 4-chlorophenyl thioureido quinazolinone (4b) | Analgesic | Acetic acid-induced writhing | 100% writhing protection researchgate.net |

| N-(1,3,5-trimethylpyrazole-4-yl)-4-fluorobenzamide (12) | Antinociceptive | Hot-plate test | Significant activity up to 150 minutes tandfonline.comtandfonline.com |

| General 4-fluorobenzamide derivatives | Analgesic | Acetic acid-induced writhing | 71-100% writhing protection researchgate.net |

Antimicrobial (Antibacterial, Antifungal) Potential

The antimicrobial potential of this compound and its analogues has been explored against various bacterial and fungal strains. The inclusion of the benzamide moiety in different heterocyclic structures has yielded compounds with a range of antimicrobial activities.

For instance, N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide, synthesized from 2-aminobenzothiazole, was shown to have prevalent anti-fungal and antibacterial activity when tested using the zone of hindrance method. ej-eng.orgresearchgate.net In another study, benzamide analogues incorporating a triazole-2-thione structure were found to be active against Pseudomonas aeruginosa and Escherichia coli. researcher.life

Research on 3-aminopyrazine-2-carboxamides revealed antifungal activity against Trichophyton interdigitale and Candida albicans, as well as antibacterial effects. nih.gov Furthermore, a series of novel 2-amino-4-phenylthiazole (B127512) derivatives containing a 3-fluorobenzamide moiety showed moderate antibacterial activity against tested bacteria. sioc-journal.cn However, some other series, such as N-(pyrazole-4-yl)-4-substitutedbenzamide derivatives, exhibited only weak antibacterial activity. tandfonline.comresearchgate.net

The table below summarizes the antimicrobial screening results for several benzamide analogues.

| Compound/Analogue Class | Organism(s) | Type of Activity | Notable Results |

| Benzamide-triazolidine analogues (3a, 3d, 4b) | P. aeruginosa, E. coli | Antibacterial | pMIC values of 1.69 and 1.72 researcher.life |

| N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide | Various bacteria and fungi | Antibacterial, Antifungal | Displayed prevalent activity ej-eng.orgresearchgate.net |

| 3-Aminopyrazine-2-carboxamides | T. interdigitale, C. albicans | Antifungal | Active against tested fungi nih.gov |

| 2-Amino-4-phenylthiazole derivatives with 3-fluorobenzamide | Various bacteria | Antibacterial | Moderate activity observed sioc-journal.cn |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Amino 2 Fluorobenzamide Derivatives

Impact of Substituent Modifications on Biological Efficacy

Role of Fluorine Atom Position and Substituents

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve metabolic stability, binding affinity, and membrane permeability. nih.gov The position of the fluorine atom on the benzamide (B126) ring is critical and can dramatically govern biological activity.

Positional Importance : Research on related benzazole compounds shows that placing a fluoro group at the ortho- (position 2) or para- (position 4) position can enhance potency, whereas a substitution at the meta- (position 3) position may lead to a loss of activity. nih.gov For instance, in studies of P2X7 receptor antagonists, installing fluorine atoms on an adamantanyl cage attached to a benzamide was well-tolerated and led to bioisosteres with improved metabolic stability and physicochemical properties. uea.ac.uk A slight decrease in binding affinity was observed with each additional fluorine atom, suggesting the adamantane (B196018) cage interacts with a hydrophobic pocket that is subtly disrupted by the electronegative fluorine. uea.ac.uk

Enhanced Binding and Potency : The unique electronic properties of fluorine can lead to favorable interactions with protein side chains. nih.gov A rational fluorine scan on a series of Bruton's tyrosine kinase (BTK) inhibitors demonstrated that a single fluorine modification could increase potency by up to 40-fold compared to non-fluorinated analogues, an effect attributed uniquely to the fluorine moiety. nih.gov In some fluorinated benzamides, the fluorine atom can act as both a hydrogen-bond acceptor and a hydrophobic moiety, contributing to binding affinity. acs.org

Metabolic Stability : The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can increase the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. nih.gov However, while fluorination can reduce metabolic degradation, it may also increase plasma protein binding, which can affect bioavailability.

Influence of Amino Group Modifications and Other Functional Groups

The amino group of the 3-amino-2-fluorobenzamide scaffold is a key site for modification and plays a crucial role in forming hydrogen bonds with biological targets. smolecule.com Altering this group or introducing other functionalities can modulate activity, selectivity, and physical properties.

Acylation and Alkylation : The amino group can be a site for modifications such as acylation or alkylation, which alters the compound's solubility and membrane permeability. In the development of glucokinase activators, modifying the primary amino group at the second position of a benzamide ring with a substituted-sulfone fragment was explored to impart oral bioavailability. researchgate.net

Hydrogen Bonding and Target Interaction : The amino group is often essential for binding to the target enzyme or receptor. In histone deacetylase (HDAC) inhibitors with an ortho-aminobenzamide structure, the -NH2 group is a critical structural feature, forming hydrogen bonds with residues in the binding site that grant selective potency. nih.gov Computational studies on amino-substituted benzamides have shown that introducing hydroxy groups can shift the chemical reactivity away from the amine and towards the new hydroxyl moiety, enhancing certain properties like antioxidant activity. researchgate.net

Introduction of Other Functional Groups : In the development of anti-chronic myeloid leukemia agents based on thiazole (B1198619) aminobenzamide derivatives, SAR studies indicated that introducing a hydrophilic group at one position or a large-volume amino acid at another could be beneficial for improving the compound's activity. nih.gov Similarly, for N-arylbenzamides, the introduction of electron-donating methoxy (B1213986) groups was found to have a positive influence on antioxidant properties. researchgate.net

The following table summarizes the effects of various substituent modifications on the biological efficacy of benzamide derivatives, based on findings from related compound series.

| Modification Site | Substituent/Modification | Observed Impact on Biological Efficacy | Reference |

| Benzamide Ring | Electron-withdrawing groups (e.g., -NO₂) | Increases electrophilicity, potentially for target binding. | |

| Benzamide Ring | Fluorine at ortho- or para-position | Generally enhances potency. | nih.gov |

| Benzamide Ring | Fluorine at meta-position | May decrease or abolish activity. | nih.gov |

| Amino Group | Acylation/Alkylation | Alters solubility and membrane permeability. | |

| Amino Group | Conversion to sulfonamide | Can be critical for target binding (e.g., GK activators). | researchgate.net |

| Side Chains | Isopropyl group | Enhances lipophilicity and cellular uptake. | |

| Side Chains | Hydrophilic groups | Can improve activity depending on the target. | nih.gov |

| Side Chains | Hydroxy groups | Can become the primary site of reactivity, enhancing antioxidant features. | researchgate.net |

Design Principles for Enhanced Selectivity and Potency

From SAR and SPR studies, several key design principles have emerged for creating more potent and selective inhibitors based on the aminobenzamide scaffold.

Targeting Specific Pockets : Rational design often focuses on adding substituents that can access and form favorable interactions with specific pockets of the target protein. For example, in designing Factor XIa inhibitors, modifications were guided by displacing energetically unfavorable water molecules in the enzyme's binding pocket. nih.gov Similarly, designing inhibitors for the second bromodomain (BD2) of BET proteins involved adding a second amide substituent to enter a specific cleft in the binding site, which increased both potency and selectivity. researchgate.net

Modulating Lipophilicity and Physicochemical Properties : Achieving a balance in physicochemical properties is crucial. While lipophilic substitutions can increase potency by enhancing hydrophobic interactions, they must be optimized. uea.ac.uk The installation of fluorine is a common strategy to improve properties; for example, trifluorinated adamantanyl benzamides showed superior metabolic stability and an improved physicokinetic profile compared to the non-fluorinated lead compound. uea.ac.uk

Conformational Restriction : Locking the molecule into a bioactive conformation can enhance potency. In the development of antiandrogens, introducing saturated hydrocarbon spirocycles to the core scaffold helped restore an antagonistic conformation against a mutant receptor, overcoming drug resistance. elifesciences.org

Bioisosteric Replacement : Replacing certain functional groups with bioisosteres can improve properties while retaining or enhancing activity. In SIRT2 inhibitor design, molecular modeling suggested an unfavorable role for a sulfonamide moiety, which was replaced by a thioether group. The resulting thioether analogues were found to be two- to three-fold more potent and showed higher selectivity.

Computational SAR Methodologies and Predictive Modeling

Computational methods are indispensable tools in modern drug design, allowing for the prediction of activity and the rationalization of SAR data before undertaking costly and time-consuming synthesis. numberanalytics.comnih.gov

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to understand the interactions between aminobenzamide derivatives and their biological targets, such as enzymes. mdpi.comtjnpr.org Docking studies can rationalize observed SAR; for instance, they helped reveal that potent HDAC inhibitors establish more interactions with the enzyme, nearly identical to those shown experimentally for 2-aminobenzamide. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties or structural features. nih.gov Both 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied to aminobenzamide derivatives to guide the design of new compounds with improved activity. nih.govnih.gov For example, a QSAR study of thiazole aminobenzamide derivatives provided a model that suggested specific substitutions to enhance anti-leukemia activity. nih.gov

Density Functional Theory (DFT) : DFT calculations are used to understand the molecular characteristics of benzamide derivatives, including their structural parameters and vibrational frequencies. These quantum chemical studies can determine properties like the frontier molecular orbital energy gap, which helps in understanding electronic transitions and reactivity. Natural Bond Orbital (NBO) analysis, a part of DFT studies, can reveal stabilizing intramolecular interactions, such as the charge transfer between the lone pair of a fluorine atom and adjacent orbitals.

Molecular Dynamics (MD) Simulations : MD simulations are used to study the stability of ligand-protein complexes over time. They provide insights into the dynamic behavior of the system, confirming the stability of binding modes predicted by docking. nih.gov

The following table showcases computational methods applied in the study of benzamide derivatives.

| Computational Method | Application in Benzamide Derivative Studies | Key Insights Provided | References |

| Molecular Docking | Predicting binding modes of inhibitors in enzyme active sites. | Understanding key interactions (H-bonds, hydrophobic contacts); rationalizing selectivity and potency. | nih.govmdpi.com |

| QSAR (3D-CoMFA/CoMSIA) | Correlating structural features with anti-cancer or anti-leukemia activity. | Generating predictive models to guide the synthesis of more potent analogues. | nih.govnih.gov |

| Density Functional Theory (DFT) | Analyzing molecular structure, vibrational spectra, and electronic properties. | Determining orbital energies, charge distribution, and intramolecular stabilizing interactions. | |

| Molecular Dynamics (MD) | Assessing the stability of docked protein-ligand complexes. | Confirming the stability of predicted binding poses over time. | nih.gov |

Rational Drug Design Approaches Based on SAR Insights

The culmination of SAR, SPR, and computational studies is the rational design of new, improved drug candidates. This approach leverages the knowledge gained to make targeted chemical modifications aimed at enhancing desired properties.

Scaffold Hopping and Bioisosterism : Based on SAR insights, researchers can replace a core scaffold with a different one (scaffold hopping) or swap functional groups with bioisosteres to improve properties. The successful replacement of a sulfonamide with a more potent and selective thioether in SIRT2 inhibitors is a prime example of a rational, SAR-guided bioisosteric replacement.

Structure-Based Design to Overcome Resistance : When drug resistance emerges due to mutations in the target protein, rational design can be used to create new compounds that are effective against the mutant form. After identifying a key mutation (F876L) in the androgen receptor that conferred resistance to the drug enzalutamide, researchers used the crystal structure to design new analogues. elifesciences.org By adding bulky spirocyclic groups, they successfully created compounds that could inhibit both the wild-type and the mutant receptor, demonstrating a powerful application of structure-based rational design. elifesciences.org

Iterative Optimization Using SAR and Computational Feedback : Drug design is often an iterative cycle. An initial series of compounds is synthesized and tested, and the SAR is determined. Computational models can then be built from this data. nih.gov These models, along with structural information, guide the design of a second generation of compounds with predicted higher potency or better selectivity. This cycle was used to develop selective Factor XIa inhibitors, where initial hits were modified based on docking, and subsequent F-substituted analogues were explored to fine-tune activity. nih.gov This iterative process allows for a more efficient exploration of chemical space to identify optimized lead compounds. numberanalytics.com

Medicinal Chemistry and Drug Discovery Applications of the 3 Amino 2 Fluorobenzamide Scaffold

Scaffold Optimization for Novel Therapeutic Agents

The optimization of the 3-amino-2-fluorobenzamide scaffold is a key strategy in the quest for new drugs. Structure-activity relationship (SAR) studies are crucial for guiding the modification of this core structure to enhance potency and selectivity for specific biological targets. mdpi.com The strategic placement of the amino and fluoro groups influences the molecule's electronic properties and three-dimensional shape, which in turn dictates its binding interactions with proteins. nih.gov

Research on related benzamide (B126) structures demonstrates that the nature and position of substituents on the phenyl ring significantly impact biological activity. nih.gov For instance, in the development of antiplasmodial agents, modifications to the acyl moiety of aminofurazan-based benzamides revealed that the substitution pattern on the phenyl ring was critical for both efficacy and cytotoxicity. nih.gov While 2- and 4-substituted analogs showed only moderate to weak activity, 3-substituted derivatives exhibited good to excellent antiplasmodial effects. nih.gov This highlights a common optimization strategy: exploring the positional isomers to identify the most effective substitution patterns.

Further optimization can involve modifying the core itself. For example, replacing or altering the benzamide linker or the amino group can modulate physicochemical properties such as solubility and membrane permeability, which are critical for a compound's pharmacokinetic profile. In the development of Cereblon (CRBN) binders, installing an amino group at various positions on an ortho-fluorobenzamide scaffold was explored to identify optimal vectors for creating Proteolysis-Targeting Chimeras (PROTACs). nih.gov

Table 1: Example of Scaffold Optimization Impact on Antiplasmodial Activity in Benzamide Derivatives nih.gov

| Compound Series | Substitution Position on Phenyl Ring | Observed Activity (IC50 against P. falciparum NF54 strain) |

|---|---|---|

| 2-Substituted Analogs | Position 2 | 0.343–0.831 µM (Moderate) |

| 3-Substituted Analogs | Position 3 | 0.014–0.192 µM (Good to Excellent) |

| 4-Substituted Analogs | Position 4 | 0.674–4.055 µM (Moderate to Weak) |

This table illustrates how substituent positioning on a benzamide-related scaffold can dramatically influence biological activity, a key consideration in the optimization of the this compound core.

Development of this compound as a Building Block in Complex Molecule Synthesis

The this compound structure is a valuable building block in organic synthesis, enabling the construction of more complex molecules for pharmaceutical research. cymitquimica.com Its functional groups—the amine, the amide, and the activated aromatic ring—offer multiple reaction sites for elaboration into a variety of derivatives.

One significant application is its use as an intermediate in multi-step synthetic pathways. For example, the amino group can be readily acylated or alkylated, while the benzamide can be involved in further coupling reactions. A documented synthesis of novel meta-diamide compounds containing a 1,2,4-oxadiazole (B8745197) group utilized a this compound derivative as a key intermediate. researchgate.net In this pathway, the initial 3-nitro compound was reduced to form the 3-amino derivative, which then underwent further reactions to build the final complex structure. researchgate.net This demonstrates the utility of the this compound core as a platform for assembling intricate molecular frameworks.

The synthesis of these complex molecules often requires carefully controlled conditions to achieve the desired products with high purity and yield.

Table 2: Synthesis of a Complex Intermediate from a this compound Derivative researchgate.net

| Intermediate | Starting Material | Yield | Physical State | Purity |

|---|---|---|---|---|

| N-(2-Bromo-6-(difluoromethoxy)-4-(perfluoropropan-2-yl)phenyl)-2-fluoro-3-nitrobenzamide | 2-fluoro-3-nitrobenzoyl chloride | 81% | Yellow Solid | 96.33% |

| 3-Amino-N-(2-bromo-6-(difluoromethoxy)-4-(perfluoropropan-2-yl)phenyl)-2-fluorobenzamide | N-(2-Bromo-6-(difluoromethoxy)-4-(perfluoropropan-2-yl)phenyl)-2-fluoro-3-nitrobenzamide | 96% | Brown Liquid | 98.36% |

This table details the transformation of a nitro-substituted benzamide into its corresponding this compound derivative, a crucial step in a multi-step synthesis.

Strategies for Improving Pharmacological Profiles (e.g., ADME/Tox considerations in drug design)

In modern drug discovery, optimizing the efficacy of a compound is only part of the challenge; its pharmacological profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME) as well as Toxicology (Tox), must also be favorable. researchgate.net For derivatives of the this compound scaffold, several strategies are employed to enhance these properties.

In silico modeling and prediction are now standard practices in the early stages of drug design. mdpi.com Web-based tools can be used to predict the physicochemical properties of novel derivatives, their potential bioavailability, and their likelihood of possessing favorable ADME characteristics according to established guidelines like Lipinski's Rule of Five. mdpi.com These predictive methods allow chemists to prioritize the synthesis of compounds with a higher probability of success, saving time and resources.

Synthetic strategies can also be tailored to improve ADME/Tox profiles. The introduction of specific functional groups or the modification of the scaffold can alter key properties like solubility, lipophilicity, and metabolic stability. For instance, the fluorine atom in the this compound scaffold can enhance metabolic stability and binding affinity. mdpi.com Furthermore, developing synthetic methods that are efficient and compatible with a wide range of functional groups is essential for creating diverse libraries of compounds with varied and potentially improved ADME properties. researchgate.net

High-Throughput Screening and Lead Compound Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large compound libraries to identify "hits"—molecules that show activity against a specific biological target. helsinki.ficonicet.gov.ararxiv.org Libraries containing derivatives of the this compound scaffold can be screened to find starting points for lead optimization.

In addition to experimental HTS, in silico screening has emerged as a powerful complementary approach. plos.org Structure-based virtual screening involves docking candidate molecules from a digital library into the three-dimensional structure of a target protein to predict binding affinity. This method was successfully used to identify non-β-lactam inhibitors of the KPC-2 carbapenemase, an important target in antibiotic resistance. From this screening, a 3-fluorobenzamide (B1676559) derivative was identified as a promising hit compound worthy of further chemical optimization. plos.org

Once a hit is identified, it undergoes further validation and optimization to improve its potency and drug-like properties, transforming it into a lead compound. This process often involves synthesizing and testing a focused library of analogs based on the initial hit's structure. mdpi.com

Table 3: Example of a Hit Compound Identified via In Silico Screening plos.org

| Compound Name | Screening Method | Target | Significance |

|---|---|---|---|

| N-(3-(1H-tetrazol-5-yl)phenyl)-3-fluorobenzamide | Structure-Based In Silico Screening | KPC-2 β-lactamase | Selected as a hit for chemical optimization due to its ligand efficiency and chemistry. |

This table showcases a real-world example of how a fluorobenzamide-containing compound was identified as a promising hit through computational screening methods.

Applications in Molecular Imaging Probe Development (e.g., PET Imaging)

The benzamide structure, particularly fluorinated benzamides, has proven to be a highly effective scaffold for developing molecular imaging probes for Positron Emission Tomography (PET). plos.orgplos.org PET is a non-invasive imaging technique that uses radiotracers to visualize and quantify biological processes in the body, playing a critical role in oncology for diagnosis and staging. pnas.orgpnas.org

Derivatives of fluorobenzamide are of particular interest for imaging malignant melanoma. snmjournals.org These compounds can be labeled with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]) to create PET tracers. nih.gov The resulting radiotracers, such as [¹⁸F]FBZA (N-[2-(diethylamino)-ethyl]-4-[¹⁸F]fluorobenzamide), have shown the ability to target melanin (B1238610) with high affinity, allowing for the specific visualization of melanoma tumors and metastases. pnas.orgresearchgate.net

The development of these probes involves modifying the benzamide structure to optimize its pharmacokinetic properties, such as achieving high tumor uptake and rapid clearance from non-target tissues to produce high-contrast images. snmjournals.orgnih.gov Researchers have synthesized and evaluated numerous benzamide derivatives, modifying both the aromatic ring and the aliphatic amine side chain to improve imaging characteristics. pnas.orgsnmjournals.org The development of pyridine-based benzamide derivatives has led to novel PET agents that provide excellent image quality for the detection of melanoma lesions. pnas.orgpnas.org The inherent properties of the this compound core make it a candidate for designing next-generation PET probes, where the fluorine atom can be replaced with ¹⁸F during radiosynthesis.

Table 4: Examples of 18F-Labeled Benzamide Derivatives for PET Imaging of Melanoma pnas.orgpnas.orgsnmjournals.org

| Radiotracer | Full Chemical Name | Key Feature | Imaging Performance Note |

|---|---|---|---|

| [¹⁸F]FBZA | N-[2-(diethylamino)-ethyl]-4-[¹⁸F]fluorobenzamide | Early generation benzamide probe | Demonstrated melanin-targeting ability. |

| [¹⁸F]DMFB | N-(2-(dimethylamino)ethyl)-4-¹⁸F-fluorobenzamide | Modified amine residue (methyl vs. ethyl) | Showed high sensitivity for melanoma detection. snmjournals.org |

| [¹⁸F]DMPY2 | N-(2-(dimethylamino)ethyl)-5-[¹⁸F]fluoropicolinamide | Pyridine-based scaffold | Exhibited excellent performance in detecting primary and metastatic melanomas with rapid background clearance. pnas.orgpnas.org |

This table summarizes several fluorobenzamide-based PET radiotracers, illustrating the evolution of probe design to improve melanoma imaging.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Vibrational Spectroscopy Analysis (FTIR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and understanding the vibrational modes of 3-Amino-2-fluorobenzamide. Theoretical calculations, often employing Density Functional Theory (DFT), complement experimental findings to provide a complete vibrational assignment.

Studies on related benzamide (B126) derivatives provide a framework for interpreting the spectra of this compound. For instance, in a study on 3-fluorobenzamide (B1676559), FTIR and FT-Raman spectra were recorded and analyzed with the aid of DFT calculations. The characteristic vibrational frequencies are assigned to specific molecular motions. For example, the amide group exhibits scissoring deformation bands between 1650 and 1615 cm⁻¹ and rocking deformations between 1100 and 1000 cm⁻¹. In a similar compound, 3-chlorobenzamide (B146230), the N-H stretching modes are observed as pure vibrations. The presence of the C-F bond introduces a characteristic stretching frequency, typically observed in the infrared spectrum.

Table 1: Selected Vibrational Frequencies for Related Benzamide Derivatives

| Vibrational Mode | 3-Fluorobenzamide (FTIR, cm⁻¹) | 3-Fluorobenzamide (FT-Raman, cm⁻¹) | 3-Chlorobenzamide (FTIR, cm⁻¹) | N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (FTIR, cm⁻¹) |

|---|---|---|---|---|

| NH₂ Scissoring | 1668 | 1675 | - | - |

| NH₂ Rocking | 1010 | - | - | - |

| NH₂ Wagging | 499 | 480 | - | - |

Data compiled from multiple sources. ej-eng.org

It is important to note that experimental data is typically obtained from solid-state molecules, while theoretical calculations are often performed on isolated molecules in the gaseous phase, which can lead to slight differences in vibrational frequencies. Scaling factors are often applied to the calculated wavenumbers to improve the correlation with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments and Conformational Studies (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring atoms. For benzamide derivatives, aromatic protons typically appear in the range of δ 7.2-8.1 ppm. The protons of the amino group (NH₂) and the amide group (CONH₂) will also show characteristic signals. In a related compound, N-(2,3-Difluorophenyl)-2-fluorobenzamide, the ¹H NMR spectrum confirmed the purity of the compound. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For 3-fluorobenzamide, the predicted chemical shifts for ¹³C NMR ranged from 127.04 to 193.09 ppm. The carbon atoms in the aromatic ring and the carbonyl carbon of the amide group will have distinct chemical shifts.

Conformational studies can also be performed using NMR techniques, sometimes in conjunction with theoretical calculations. The inherent flexibility of the amide bond can be investigated to understand the preferred spatial arrangement of the molecule. nih.gov Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space interactions between protons, providing insights into the molecule's conformation. mdpi.com

Table 2: Predicted and Experimental NMR Chemical Shifts (ppm) for Related Benzamide Derivatives

| Nucleus | Predicted for 3-Fluorobenzamide | Experimental for N-(2,3-Difluorophenyl)-2-fluorobenzamide (d⁶-DMSO) | Experimental for N-(3-aminopropyl)-2-fluorobenzamide (DMSO-d₆) |

|---|---|---|---|

| ¹H NMR | 1.55 to 8.95 | 7.30 (4H, m), 7.57 (1H, ddd), 7.62 (1H, ddd), 7.73 (1H, td), 10.39 (1H, br. s) | 8.21 (t, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 3.25 (q, 2H, CH₂), 2.65 (t, 2H, CH₂), 1.75 (m, 2H, CH₂) |

| ¹³C NMR | 127.04 to 193.09 | - | - |

Data compiled from multiple sources. mdpi.comvulcanchem.com

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For benzamide derivatives, electronic transitions such as π→π* and n→π* are typically observed. researchgate.net

In a study of 3-fluorobenzamide, the π→π* transition was identified, with the C-C bonds of the ring acting as the primary electron acceptor and the oxygen and nitrogen atoms of the amide group acting as electron donors. The frontier molecular orbital energy gap for 3-fluorobenzamide was determined to be 5.521 eV. The UV-Vis spectrum of N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide showed a significant absorbance band at 300 nm. ej-eng.orgresearchgate.net The solvent can influence the position of the absorption bands. Theoretical calculations using time-dependent DFT can be used to predict the electronic transitions and absorbance spectra.

Mass Spectrometry for Metabolite Identification and Mechanistic Elucidation